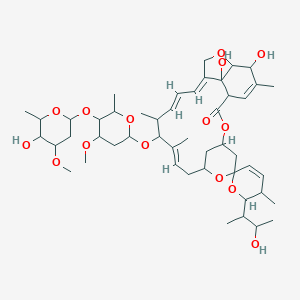

27-Hydroxyavermectin

Description

Properties

CAS No. |

109084-58-4 |

|---|---|

Molecular Formula |

C48H72O15 |

Molecular Weight |

889.1 g/mol |

IUPAC Name |

(10'E,14'E,16'E)-21',24'-dihydroxy-2-(3-hydroxybutan-2-yl)-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O15/c1-24-12-11-13-32-23-56-45-40(50)27(4)18-35(48(32,45)53)46(52)59-34-19-33(62-47(22-34)17-16-26(3)43(63-47)28(5)29(6)49)15-14-25(2)42(24)60-39-21-37(55-10)44(31(8)58-39)61-38-20-36(54-9)41(51)30(7)57-38/h11-14,16-18,24,26,28-31,33-45,49-51,53H,15,19-23H2,1-10H3/b12-11+,25-14+,32-13+ |

InChI Key |

IFPQZHOHGRNWKU-GSMUDJLUSA-N |

SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O |

Isomeric SMILES |

CC1/C=C/C=C/2\COC3C2(C(C=C(C3O)C)C(=O)OC4CC(C/C=C(/C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)\C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O |

Synonyms |

27-hydroxyavermectin 27-OH-avermectin |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways Involving 27 Hydroxyavermectin

Enzymatic Hydroxylation at the C-27 Position of Avermectins

Identification and Isolation of Specific Microbial Strains for 27-Hydroxylation

Nocardia autotrophica subsp. canberrica as a Bioconverting Agent

Nocardia autotrophica subsp. canberrica has been identified as an effective microorganism for the bioconversion of avermectin (B7782182) into its 27-hydroxy derivative. nih.govoup.comresearchgate.net This biotransformation is a key process for obtaining 27-Hydroxyavermectin. Studies have focused on improving the productivity of this bioconversion process using N. autotrophica subsp. canberrica. nih.govoup.com

Investigation of Cofactor Requirements for C-27 Hydroxylation

The hydroxylation of organic molecules by microorganisms often involves cytochrome P450 monooxygenases (CYPs). nih.govrsc.org These enzymes typically require cofactors, such as NAD(P)H, and electron transport chains involving ferredoxins and ferredoxin:NADP(+) reductases to catalyze hydroxylation reactions. nih.govrsc.orgnih.gov While specific details on the cofactor requirements for the C-27 hydroxylation of avermectin by the enzyme system in N. autotrophica subsp. canberrica were not explicitly detailed in the search results, microbial hydroxylation reactions catalyzed by CYPs are generally dependent on the availability of reducing equivalents supplied by these cofactors. rsc.orgnih.gov Investigations into other microbial hydroxylation processes involving CYPs have explored optimizing electron transport and cofactor regeneration to enhance biocatalytic conversion levels. nih.govnih.govfrontiersin.org

Metabolic Engineering and Directed Biosynthesis Strategies for this compound Production

Metabolic engineering and directed biosynthesis offer strategies to enhance the production of valuable compounds through the modification of microbial pathways. tudelft.nlmdpi.comnih.gov While de novo biosynthesis of this compound by S. avermitilis is not the primary route, metabolic engineering and directed biosynthesis strategies can be applied to the bioconverting organism, N. autotrophica subsp. canberrica, or potentially to engineered strains of S. avermitilis expressing the necessary hydroxylation machinery.

Strain Improvement for Enhanced Bioconversion Yields

Strain improvement is a crucial aspect of enhancing the production of microbial products, including those obtained through bioconversion. oup.com Techniques such as mutagenesis, screening, selection, and recombinant DNA technology have historically contributed to significant increases in fermentation productivity. oup.com For the bioconversion of avermectin to this compound, strain improvement efforts for N. autotrophica subsp. canberrica would focus on developing variants with increased expression or activity of the enzyme responsible for C-27 hydroxylation, improved substrate uptake, or reduced formation of side products. nih.gov Directed evolution, which involves creating chimeric enzymes and selecting for improved substrate specificity, has been successfully applied to improve biocatalytic conversions involving avermectin derivatives. nih.govnih.govresearchgate.net

Optimization of Fermentation Parameters for Bioconversion

Optimizing fermentation parameters is essential for maximizing the yield and productivity of bioconversion processes. mdpi.commdpi.com Studies on the bioconversion of avermectin to this compound by N. autotrophica subsp. canberrica have investigated the influence of various physico-chemical conditions. nih.govoup.com

The pH of the fermentation medium and the concentration of the substrate (avermectin) significantly affect bioconversion yields. Studies have shown that optimizing the initial pH can lead to increased production of this compound. For instance, lowering the pre-autoclaving pH from 8.0 to 3.5 resulted in an increase in the concentration of 27-OH avermectin at 10 days. oup.com A presterilization pH of 4.0 was adopted in subsequent experiments due to a sharp reduction in production below this value. oup.com The bioconversion rates were observed to increase with decreasing initial pH values. oup.com

Substrate concentration also plays a critical role. Higher substrate concentrations did not inhibit the bioconversion process in some studies, leading to the selection of a higher avermectin concentration for experiments. oup.com

The following table summarizes the effect of initial pH on 27-OH avermectin production:

| Initial pH (Pre-autoclaving) | 27-OH Avermectin Concentration (Units/l) at 10 days |

| 8.0 | Lower |

| 3.5 | Higher |

| 4.0 | Optimal for subsequent experiments |

| 3.0 | Sharp reduction in production |

The following table illustrates the general impact of medium strength on 27-OH avermectin production:

| Medium Strength | Effect on 27-OH Avermectin Production |

| 0.75-fold | Lower |

| 2-fold | Higher |

| >3.0-fold | Almost totally inhibitory |

Other factors, such as the time of substrate addition, substrate solubilization, and the type of antifoam employed, have also been shown to affect bioconversion yields. nih.govoup.com Optimization of these parameters collectively resulted in a significant improvement in the bioconversion process. nih.govoup.com

Impact of Substrate Solubilization and Addition Timing

The efficiency and productivity of microbial biotransformation processes, including the conversion of avermectins, can be significantly affected by the physical and chemical conditions, such as substrate solubilization and the timing of substrate addition. nih.govmdpi.com Avermectins are generally poorly soluble in water but soluble in organic solvents. mdpi.com The solubility and structural characteristics of the substrates are critical factors in microbial transformations. mdpi.com

In the bioconversion of avermectin to this compound by Nocardia autotrophica subsp. canberrica, process improvement studies have focused on optimizing parameters such as substrate concentration, time of substrate addition, and substrate solubilization. nih.gov For instance, during scale-up efforts, the replacement of the original substrate solvent with dimethyl sulfoxide (B87167) was required. nih.gov The timing of substrate addition can influence the pH of the medium during microbial growth, thereby affecting the yield of transformed products. mdpi.com

Heterologous Expression of Avermectin Hydroxylases

The enzymatic hydroxylation of avermectins is often catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net Heterologous expression of avermectin hydroxylases in suitable host organisms is a strategy employed to study these enzymes and potentially improve the production of hydroxylated derivatives. Research on the bioconversion of avermectin to 4″-oxo-avermectin, another oxidized derivative, has involved the isolation and characterization of CYP enzymes from Streptomyces species and their expression in hosts like Escherichia coli and Pseudomyces putida. nih.gov These studies highlight the potential for using heterologous expression systems to investigate the activity and specificity of avermectin-modifying enzymes. nih.gov While specific details on the heterologous expression of an enzyme directly responsible for C27 hydroxylation of the avermectin aglycone were not extensively found in the search results, the principles and techniques applied to other avermectin hydroxylases are relevant.

Biotransformation of Avermectin Aglycones to this compound Derivatives

The biotransformation of avermectin aglycones can lead to various hydroxylated products. Avermectin aglycones are the macrocyclic lactone structures before glycosylation. nih.gov The conversion of ivermectin aglycone to 28-hydroxy ivermectin aglycone has been demonstrated using Saccharopolyspora erythraea. google.com This indicates that microbial biotransformation can introduce hydroxyl groups at different positions on the avermectin aglycone structure.

While direct information on the biotransformation of avermectin aglycones specifically to this compound derivatives was not prominently featured in the search results, the bioconversion of the glycosylated avermectin to this compound by Nocardia autotrophica subsp. canberrica confirms that hydroxylation at the C27 position is a known biotransformation reaction. nih.gov The ability of microorganisms to perform regioselective hydroxylation on complex molecules like avermectins and their aglycones is a key aspect of these biotransformation pathways.

Data related to specific yields or conversion rates for the biotransformation to this compound were mentioned in the context of process optimization studies with Nocardia autotrophica subsp. canberrica, where an 8-fold process improvement was achieved through optimization of various parameters. nih.gov

Structural Elucidation Methodologies Applied to 27 Hydroxyavermectin

Advanced Spectroscopic Techniques for Structural Characterization

Advanced spectroscopic techniques play a crucial role in determining the intricate structural features of 27-Hydroxyavermectin, including the arrangement of atoms, the types of bonds present, and the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed information about the carbon-hydrogen framework and the functional groups within a molecule. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, researchers can deduce structural connectivity and spatial relationships. jchps.com

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of hydrogen and carbon atoms present in the molecule and their respective electronic environments.

¹H NMR spectroscopy is particularly useful for determining the number and types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing neighboring protons). jchps.comdrugbank.comchemicalbook.com ¹³C NMR spectroscopy provides information about the carbon skeleton, with chemical shifts indicating the hybridization and functional group environment of each carbon atom. mdpi.comresearchgate.netchemicalbook.com The intensity of signals in ¹³C NMR can also provide insights, with significantly higher intensity resonances potentially corresponding to carbons with multiple attached protons or quaternary carbons depending on the experiment type (e.g., decoupled vs. coupled). mdpi.com

While specific ¹H and ¹³C NMR data for this compound were not extensively detailed in the search results, these techniques are foundational for assigning signals and understanding the basic structural units of avermectin (B7782182) derivatives. Studies on related compounds and general NMR principles highlight the utility of ¹H and ¹³C NMR in initial structural assignments. researchgate.netresearchgate.net

Two-dimensional NMR techniques provide crucial connectivity and through-space correlation information, essential for assembling the complete structure of complex molecules like this compound. princeton.eduresearchgate.netyoutube.comresearchgate.net

COSY (COrrelated SpectroscopY): COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.comsdsu.edu This helps in identifying coupled spin systems and establishing direct connectivity between neighboring protons. princeton.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduyoutube.comsdsu.edu This allows for the assignment of proton signals to their corresponding carbons. princeton.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons separated by two to four (or sometimes five) bonds. princeton.eduyoutube.comsdsu.edu These correlations are vital for connecting different parts of the molecule and establishing the positions of quaternary carbons and functional groups. princeton.edusdsu.edu The intensity of HMBC correlations can sometimes provide clues about the number of bonds separating the correlated nuclei. youtube.com

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.eduresearchgate.netipb.pt Through-space correlations observed in NOESY are particularly useful for determining the relative stereochemistry and conformation of the molecule. princeton.eduipb.pt

While specific 2D NMR data for this compound were not found, the application of these techniques to related avermectin derivatives and other complex natural products demonstrates their indispensable role in complete structural assignment. ipb.ptunesp.brresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its elemental composition and structural subunits. americanpharmaceuticalreview.commiamioh.edu

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high precision. americanpharmaceuticalreview.commeasurlabs.comchromatographyonline.com This accurate mass measurement allows for the determination of the elemental composition of the molecular ion, providing a critical piece of information for structural elucidation. americanpharmaceuticalreview.commeasurlabs.com HRMS is particularly valuable for confirming the molecular formula of a newly isolated compound or an impurity. americanpharmaceuticalreview.commeasurlabs.com

Although specific HRMS data for this compound were not detailed, HRMS is a standard technique in the characterization of organic compounds, including avermectin derivatives, to confirm their molecular formula based on accurate mass measurements. rsc.org

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is employed to obtain fragmentation information about the molecule. americanpharmaceuticalreview.comrsc.orgmdpi.comnih.govnih.govresearchgate.net In MS/MS experiments, a selected precursor ion is fragmented, and the resulting product ions are mass-analyzed. americanpharmaceuticalreview.comnih.gov The fragmentation pattern provides insights into the connectivity of atoms and the presence of specific functional groups within the molecule. americanpharmaceuticalreview.commiamioh.edu

LC-MS/MS is particularly useful for analyzing complex mixtures, allowing for the separation of components by liquid chromatography before their detection and fragmentation by tandem mass spectrometry. americanpharmaceuticalreview.comnih.govnih.gov This hyphenated technique enhances sensitivity and selectivity, enabling the identification of compounds even at low concentrations. americanpharmaceuticalreview.comnih.govnih.gov

Studies on related avermectins and other compounds demonstrate the utility of MS/MS in generating characteristic fragment ions that aid in structural confirmation and the identification of specific substructures. americanpharmaceuticalreview.commdpi.comresearchgate.net While detailed fragmentation pathways specifically for this compound were not extensively provided, MS/MS analysis would be essential to understand how the molecule breaks down, providing clues about the location of the hydroxyl group and other structural features.

Here are some interactive data tables based on the general principles and examples found in the search results regarding NMR and MS data interpretation:

Table 1: Typical Chemical Shift Ranges in ¹H NMR Spectroscopy

| Type of Proton | Typical Chemical Shift (ppm) |

| Aliphatic (C-H) | 0.5 - 2.0 |

| Protons α to Electronegative Atom (O, N, Halogen) | 3.0 - 4.5 |

| Vinylic (C=C-H) | 4.5 - 6.5 |

| Aromatic (Ar-H) | 6.5 - 8.5 |

| Aldehyde (-CHO) | 9.0 - 10.0 |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 |

Table 2: Typical Chemical Shift Ranges in ¹³C NMR Spectroscopy

| Type of Carbon | Typical Chemical Shift (ppm) |

| Aliphatic (C-C) | 0 - 50 |

| Carbons α to Electronegative Atom (O, N, Halogen) | 50 - 90 |

| Alkenes (C=C) | 100 - 150 |

| Aromatic (Ar-C) | 120 - 160 |

| Carbonyl (C=O) | 160 - 220 |

Table 3: Common Correlations Observed in 2D NMR Experiments

| 2D NMR Experiment | Type of Correlation | Information Gained |

| COSY | Proton-Proton (through bonds) | Connectivity of coupled protons |

| HSQC | Proton-Carbon (one bond) | Direct C-H connectivity |

| HMBC | Proton-Carbon (multiple bonds) | Long-range C-H connectivity |

| NOESY | Proton-Proton (through space) | Spatial proximity of protons |

Table 4: Information from High-Resolution Mass Spectrometry (HRMS)

| Data Point | Significance |

| Exact Mass | Determination of elemental composition |

| Isotopic Pattern | Confirmation of elemental composition and presence of certain elements |

| Molecular Ion ([M]+•, [M+H]+, [M-H]-, etc.) | Molecular weight of the compound (or its adduct/fragment) |

Table 5: Information from Tandem Mass Spectrometry (MS/MS)

| Data Point | Significance |

| Precursor Ion | Mass of the ion selected for fragmentation |

| Product Ions | Masses of the fragment ions |

| Fragmentation Pattern | Insights into structural subunits and connectivity |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique that utilizes the interaction between infrared light and matter to identify functional groups within a molecule. bruker.com When IR radiation passes through a sample, certain frequencies are absorbed, corresponding to the vibrational modes of specific chemical bonds. bruker.com The resulting spectrum, a plot of absorption versus wavenumber, acts as a molecular fingerprint, aiding in the identification of functional groups present in the sample. bruker.com For instance, the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, and ether (C-O-C) linkages, which are characteristic of avermectin structures including this compound, would be indicated by specific absorption bands in the IR spectrum. spectroscopyonline.com FT-IR (Fourier Transform Infrared) spectroscopy is a preferred method for qualitative analysis of pure compounds by comparing the obtained spectrum to reference libraries. europa.eu

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including the absolute stereochemistry and conformation of molecules. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the arrangement of atoms within the crystal lattice can be determined. This provides precise information about bond lengths, bond angles, and the spatial orientation of functional groups. While direct crystallographic data specifically for this compound was not immediately available in the search results, X-ray crystallography has been successfully applied to elucidate the structures of related avermectin compounds, providing detailed structural information. sci-hub.se This technique is crucial for obtaining unambiguous structural assignments and understanding the subtle conformational nuances that can influence a molecule's properties. X-ray crystallography is a key component in structure-based drug design, providing accurate information about macromolecular structures and interactions. nih.gov

Chromatographic Separation and Purification Techniques for Research Samples

Chromatographic techniques are essential for the separation and purification of chemical compounds from complex mixtures, which is often necessary for detailed analysis and research. Various chromatographic methods are applicable to this compound, each offering different separation principles.

Chromatographic Separation and Purification Techniques for Research Samples

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. biobasic.com It involves passing a liquid mobile phase through a stationary phase packed in a column. Separation is based on the differential interactions of the analytes with the stationary and mobile phases. HPLC is particularly valuable for compounds like this compound that may not be volatile enough for gas chromatography or are present in complex matrices. Semi-preparative HPLC is utilized for purifying synthetic products in the pharmaceutical industry, employing columns and specific flow rates. chromatographyonline.com RP-HPLC (Reverse-Phase HPLC) is a common mode that separates compounds based on their hydrophobicity. eurogentec.com HPLC purification can effectively remove impurities and provide compounds with high purity levels, often exceeding 97% in research settings. chromatographyonline.com The choice of stationary phase, mobile phase composition, and flow rate are critical parameters that are optimized for the efficient separation and purification of the target compound. chromatographyonline.com HPLC is recommended for applications requiring monitoring of purity levels. eurogentec.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. It involves vaporizing the sample and carrying it through a stationary phase by an inert gas mobile phase. Separation occurs based on the differential partitioning of analytes between the gas phase and the stationary phase. libretexts.org While avermectins are relatively large molecules, derivatization can sometimes make them amenable to GC analysis. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantitation of separated components. nih.govmdpi.com GC provides excellent selectivity and can be used for quantitative analysis of diverse samples. libretexts.org However, for complex mixtures of isomers, GC alone may not be sufficient for rigorous structure determination. nih.gov

Thin-Layer Chromatography (TLC) in Research

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for separating compounds based on their differential migration across a thin layer of stationary phase coated on a plate. drugfuture.comjrespharm.com It is often used for qualitative analysis, monitoring reaction progress, and preliminary separation of mixtures before applying more sophisticated techniques. researchgate.net For research samples containing this compound, TLC can be used to quickly assess the complexity of a mixture and determine appropriate solvent systems for further purification. researchgate.net While primarily qualitative or semi-quantitative, advances like High-Performance Thin-Layer Chromatography (HPTLC) offer improved resolution and accuracy. researchgate.net TLC is suitable for analyzing natural products and can be coupled with various detection methods, including chemical reagents and bioassays. researchgate.net

Gel Permeation Chromatography (GPC) for Mixture Fractionation

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. malvernpanalytical.comwarwick.ac.uk The stationary phase consists of porous particles, and larger molecules that cannot enter the pores elute faster, while smaller molecules that can enter the pores have a longer retention time. warwick.ac.uk GPC is particularly useful for separating molecules of different molecular weights and can be applied to fractionate complex mixtures. warwick.ac.uk For research samples that may contain this compound along with other components of varying sizes (e.g., polymers or other related compounds), GPC can be used as a preliminary step to separate the mixture into fractions based on molecular size before further analysis by other chromatographic techniques. warwick.ac.uk Preparative GPC allows for the collection of separated fractions. lcms.cz

The Chemical Compound this compound: Structural Elucidation and Analytical Methodologies

This compound is a hydroxylated derivative of avermectin, a class of macrocyclic lactones known for their potent antiparasitic and insecticidal properties. This article focuses on the structural characterization of this compound and the analytical methodologies employed in its study, particularly concerning method development and validation for research applications and the identification of related biosynthetic intermediates.

The structural elucidation of avermectin derivatives, including hydroxylated forms like this compound, typically relies on a combination of advanced spectroscopic techniques. For the broader class of avermectins, techniques such as mass spectroscopy and carbon-13 NMR have been instrumental in determining their structures. sci-hub.se X-ray crystallography has also been utilized to further confirm the structure and establish the relative and absolute stereochemistry of avermectins. sci-hub.se While specific details on the structural elucidation of this compound using these methods were not extensively detailed in the search results, these techniques form the fundamental basis for characterizing such complex molecules. The presence of a hydroxyl group at the 27 position introduces a specific modification to the avermectin scaffold, which would be identified and confirmed through characteristic signals in NMR spectra (both ¹H and ¹³C) and specific fragmentation patterns in mass spectrometry.

Method Development and Validation for Analytical Research Applications

Analytical method development and validation are crucial for the accurate and reliable study of chemical compounds like this compound in research settings. Validation ensures that an analytical procedure is suitable for its intended purpose. researchgate.netchemrj.orgich.orgeuropa.eu Key parameters evaluated during method validation include specificity, linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, and robustness. researchgate.netchemrj.orgich.orgroutledge.com

Precision, Accuracy, and Reliability in Research Methodologies

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. chemrj.orgich.org It can be assessed at different levels, including repeatability (within-laboratory precision using the same analyst and equipment over a short time) and intermediate precision (within-laboratory variations, such as different analysts, equipment, or days). ich.org Accuracy, also referred to as trueness, is the measure of the exactness of an analytical procedure, expressing the closeness of agreement between the value found and the accepted true value. chemrj.orgich.org Accuracy is commonly assessed by determining the percent recovery of a known amount of analyte added to a sample or by comparing results to a reference method. chemrj.orgich.org The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range. chemrj.orgich.org Reliability in research methodologies for this compound is established through the successful validation of the analytical method, demonstrating that it consistently provides accurate and precise results within the defined range and under normal operating conditions. Robustness, the capacity of a method to remain unaffected by small, deliberate variations in parameters, also contributes to its reliability during normal usage. ich.org

Application in Identification of Biosynthetic Intermediates and Derivatives

Analytical methods, once developed and validated, are essential tools for identifying biosynthetic intermediates and derivatives of compounds like avermectin. The bioconversion of avermectin to its 27-hydroxy derivative has been achieved using microorganisms such as Nocardia autotrophica subsp. canberrica. nih.gov Studies focusing on optimizing the physicochemical conditions of this bioconversion, including pH, substrate concentration, and carbon to nitrogen ratio, highlight the importance of analytical techniques to monitor the process and identify the resulting this compound. nih.gov

Furthermore, the identification of other avermectin derivatives, such as 8α-hydroxy-avermectin B1a and 4,8α-dihydroxy-avermectin B1a, found as degradation compounds in environmental fate and metabolism studies, relies on sensitive and specific analytical methods. fao.org These examples underscore the critical role of validated analytical procedures in understanding the metabolic pathways and transformations of avermectin and in identifying related compounds, including hydroxylated forms like this compound and other potential intermediates or degradation products.

Table 1: Key Analytical Validation Parameters

| Parameter | Description | Assessment Method |

| Accuracy | Closeness of agreement between measured value and true value. | Percent recovery of added standard, comparison to reference method. chemrj.orgich.org |

| Precision | Closeness of agreement between a series of measurements from multiple samples. | Repeatability, Intermediate Precision. ich.org |

| Specificity | Ability to measure the analyte accurately in the presence of other components (impurities, degradation products). | Demonstrating no interference from other substances. researchgate.net |

| Linearity | Proportionality of test results to the concentration of analyte within a range. | Analysis of samples at different concentrations. chemrj.orgich.org |

| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity. | Established through linearity, accuracy, and precision studies. ich.org |

| Limit of Detection | The lowest analyte concentration that can be detected. | Signal-to-noise ratio, visual inspection, standard deviation of the response and the slope of the calibration curve. researchgate.netroutledge.com |

| Limit of Quantification | The lowest analyte concentration that can be reliably quantified. | Signal-to-noise ratio, standard deviation of the response and the slope of the calibration curve. researchgate.netroutledge.com |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | Evaluating the impact of minor changes in method conditions. ich.org |

Table 2: Examples of Hydroxylated Avermectin Derivatives and Related Compounds

| Compound Name | Occurrence | PubChem CID (if available) |

| This compound | Bioconversion of avermectin nih.gov | - |

| 8α-hydroxy-avermectin B1a | Aerobic soil, Celery, Tomato, Rat (degradation) fao.org | - |

| 4,8α-dihydroxy-avermectin B1a | Aerobic soil (degradation) fao.org | 139596429 uni.lu |

| 8a-hydroxyavermectin B1a | Mentioned in PubChemLite | - herts.ac.ukuni.lu |

Molecular Level Investigations of Biological Interactions of 27 Hydroxyavermectin

Elucidation of Target Receptor Binding Mechanisms

Interaction with Glutamate-Gated Chloride Channels (GluCl)

There is no specific information available in the searched scientific literature detailing the binding mechanism of 27-Hydroxyavermectin with glutamate-gated chloride channels (GluCls). While the interaction of the parent compound, ivermectin, with GluCls is well-documented, similar studies specifically investigating this compound have not been found.

Modulation of Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels

Specific studies on the modulation of Gamma-Aminobutyric Acid (GABA)-gated chloride channels by this compound are not available in the public scientific domain. Research has focused on the effects of ivermectin on these channels, but analogous data for its 27-hydroxy metabolite is absent from the reviewed literature.

Comparative Analysis of Receptor Affinity and Allosteric Modulation with Parent Avermectins

A comparative analysis of the receptor affinity and allosteric modulation of this compound versus its parent avermectins could not be compiled. The necessary binding affinity data (such as Kd or IC50 values) and studies on allosteric effects specific to this compound are not reported in the available literature.

Electrophysiological Studies of Ion Channel Activities in Model Systems

No electrophysiological studies specifically examining the effects of this compound on the activities of ion channels in model systems have been identified in the searched literature. Such studies are crucial for understanding the functional consequences of ligand-receptor interactions, but data for this specific compound is lacking.

Structural Biology Approaches to Ligand-Receptor Complex Formation

There are no available structural biology studies, such as X-ray crystallography or cryo-electron microscopy, that have resolved the structure of a this compound-receptor complex. This information is essential for a detailed understanding of the molecular interactions at the atomic level, but it is not available for this compound.

Structure Activity Relationship Sar Studies Centered on the 27 Hydroxyl Group

Impact of C-27 Hydroxylation on Molecular Conformation and Flexibility

Modifications to macrocyclic lactones, like avermectins, can significantly impact their three-dimensional structure and the dynamic behavior of different parts of the molecule. The introduction of a hydroxyl group can:

Participate in intramolecular or intermolecular hydrogen bonding, potentially stabilizing certain conformations.

Alter the molecule's lipophilicity, affecting its partitioning in biological systems and interaction with lipid bilayers.

Understanding these conformational and flexibility changes is vital as they directly influence how the molecule interacts with its biological targets. Studies on other molecular systems have shown that even subtle changes in conformation can significantly impact ligand-target binding biorxiv.org. The most stable conformation of avermectin (B7782182) B1a, a closely related analogue, has been a subject of study to understand its interactions within binding pockets researchgate.net.

Role of the 27-Hydroxyl Moiety in Ligand-Target Recognition and Binding

The 27-hydroxyl group, being a polar functional group, has the potential to engage in specific interactions with amino acid residues within the binding site of its target proteins. These interactions can include hydrogen bonding (as both a donor and acceptor) and potentially dipole-dipole interactions. The presence or absence of this hydroxyl group, and its spatial orientation, can therefore play a critical role in the affinity and specificity of 27-hydroxyavermectin binding to its targets.

Avermectins primarily exert their effects by binding to glutamate-gated chloride channels (GluCls) in invertebrates, leading to an influx of chloride ions and subsequent paralysis and death of the parasite or insect. researchgate.net The binding site for avermectins on GluCls involves specific amino acid residues that interact with different parts of the avermectin molecule. researchgate.net

Ligand-target binding studies often employ techniques to determine binding affinity, such as equilibrium dissociation constants (KD), and to identify the specific residues involved in the interaction. bmglabtech.com Modifications like hydroxylation at C-27 would likely alter these binding parameters compared to avermectin analogues lacking this group.

Comparison of Biological Activities of this compound with Avermectin Analogues

Studies involving the bioconversion of avermectin to this compound have been reported, indicating that this hydroxylation can occur metabolically. nih.govwho.int The biological activity of the hydroxylated product compared to the parent compound is of significant interest.

In vitro Studies of Insecticidal Activities

In vitro studies evaluating the insecticidal activity of avermectin analogues typically involve exposing target insects or insect cell lines to varying concentrations of the compounds and measuring parameters such as mortality or inhibition of growth/development. plos.orgmdpi.com While specific in vitro insecticidal data for this compound were not prominently featured in the search results, avermectins in general, including ivermectin (a derivative of avermectin B1), are known to be potent insecticides. nih.gov

The presence of the 27-hydroxyl group could potentially influence the uptake, metabolism, or interaction with the insect's GluCl channels, leading to differences in insecticidal potency compared to non-hydroxylated analogues. SAR studies on other avermectin modifications have shown that even subtle structural changes can impact insecticidal activity. researchgate.net

In vitro Studies of Nematocidal Activities

Similar to insecticidal studies, in vitro nematocidal activity is assessed by exposing nematodes to the compounds and evaluating their effects on motility, development, or survival. semanticscholar.orgmdpi.commdpi.com Avermectins are highly effective against a wide range of nematodes. researchgate.net

Abamectin (B1664291), a mixture containing avermectin B1a and B1b, has demonstrated significant nematocidal activity in vitro against root-knot nematodes (Meloidogyne spp.). nih.gov Studies have evaluated the efficacy of different abamectin formulations based on parameters like LC50 values in larval and egg hatching tests. nih.gov

The metabolic conversion of abamectin to this compound B1a has been observed, suggesting that this compound is a metabolite. who.int Comparing the in vitro nematocidal activity of this compound to its parent compound and other analogues would provide insights into whether this metabolic modification enhances, reduces, or maintains activity. While direct comparative in vitro nematocidal data for this compound were not extensively found, the potent nematocidal activity of related avermectins suggests that modifications are often studied in the context of retaining or improving this key property. researchgate.net

Rational Design of this compound Derivatives based on SAR Insights

SAR insights gained from studying this compound and comparing its activities to other analogues can inform the rational design of new derivatives with improved properties. By understanding how the C-27 hydroxyl group influences conformation, target binding, and biological activity, chemists can design modifications to enhance potency, alter the spectrum of activity, improve pharmacokinetic properties, or reduce potential off-target effects.

Rational drug design involves using structural and biological data to guide the synthesis of new compounds with desired characteristics. nih.govnih.gov If the 27-hydroxyl group is found to be crucial for a specific interaction with the target, derivatives might be designed to optimize this interaction, for example, by introducing groups that can form stronger hydrogen bonds or salt bridges. Conversely, if the hydroxyl group is found to be detrimental to activity or leads to undesirable interactions, strategies might involve its modification or removal.

Studies on the chemical modification of avermectins have explored various positions on the macrocyclic ring and the disaccharide moiety to generate novel derivatives with altered activities. researchgate.net Insights from the SAR of this compound would contribute to this broader effort in designing the next generation of avermectin-based compounds. For instance, if the 27-hydroxyl group is involved in metabolic inactivation, designing derivatives that block or alter hydroxylation at this position could lead to compounds with improved stability and duration of action.

The rational design process often involves a cycle of synthesis, biological testing, and further structural analysis to refine the understanding of SAR and guide subsequent modifications.

Chemical Synthesis and Derivatization Approaches for 27 Hydroxyavermectin and Analogs

Semisynthesis of Novel 27-Hydroxyavermectin Derivatives from Natural Precursors

Semisynthesis, utilizing the readily available natural avermectins as starting materials, offers a more practical route to generate novel avermectin (B7782182) derivatives, including those with modifications at or near the C-27 position researchgate.netresearchgate.net. This approach leverages the complex structure already built by the microorganism and focuses on targeted chemical transformations.

Modification at the C-27 Hydroxyl Position

Direct modification of a pre-existing hydroxyl group at the C-27 position would be a primary strategy if this compound is used as a starting material. Such modifications could involve esterification, etherification, or oxidation of the hydroxyl group to introduce new functionalities or alter the compound's properties. While general strategies for modifying hydroxyl groups on avermectins exist, specific detailed research findings solely focused on the modification of a C-27 hydroxyl in this compound were not extensively detailed in the provided search results. However, the principle of modifying hydroxyl groups at various positions (e.g., C-5, C-4'') on the avermectin scaffold is well-established in semisynthetic efforts to improve biological activity or pharmacokinetic profiles researchgate.net.

Functionalization of Other Positions in Relation to C-27 Hydroxylation

Semisynthetic routes leading to this compound or its analogs might involve functionalization at other positions on the avermectin core, followed by or in conjunction with the introduction of the C-27 hydroxyl group. For instance, modifications to the spiroketal or the macrolactone ring could influence the reactivity or accessibility of the C-27 position for subsequent hydroxylation. Research on semisynthetic avermectin derivatives has explored modifications at various sites, including the C-13 disaccharide, C-5 hydroxyl, and the C-22-C-23 double bond, to yield compounds with altered activities researchgate.netnih.govasm.org. The introduction of a hydroxyl group at C-27 could potentially occur through selective oxidation of a methyl or methylene (B1212753) group at that position in a suitable avermectin precursor.

Chemoenzymatic Synthesis Exploiting Avermectin Hydroxylases

Chemoenzymatic synthesis, combining the specificity of enzymatic reactions with the versatility of chemical transformations, presents a powerful approach for the selective functionalization of complex molecules like avermectins mdpi.commdpi.commonash.edu. Streptomyces avermitilis, the natural producer of avermectins, employs a suite of enzymes, including cytochrome P450 hydroxylases, to perform specific tailoring reactions during biosynthesis biomolther.orgnih.govasm.orgresearchgate.net.

A study reported the microbial conversion of avermectins by Saccharopolyspora erythraea, which resulted in hydroxylation at the C-27 position nih.gov. This indicates the existence of microbial enzymes capable of catalyzing this specific hydroxylation. Exploiting such avermectin hydroxylases, either in whole-cell biotransformations or as isolated enzymes in in vitro systems, offers a highly regioselective and stereoselective method to introduce the C-27 hydroxyl group. Research into avermectin biosynthesis gene clusters has identified various enzymes involved in post-polyketide modification, including cytochrome P450 enzymes responsible for hydroxylation at other positions, such as C-6/C-8a cyclization or C-5 ketoreduction nih.govbiomolther.orgnih.gov. While specific avermectin hydroxylases solely dedicated to C-27 hydroxylation might not be as extensively characterized in the provided results as those for other positions, the principle of using microbial enzymes for selective hydroxylation of avermectin scaffolds is well-supported researchgate.netresearchgate.netresearchgate.netnih.gov. Directed evolution or protein engineering of known avermectin hydroxylases or related P450 enzymes from Streptomyces species could potentially yield biocatalysts with enhanced specificity for C-27 hydroxylation.

Stereochemical Control in Synthesis of this compound Isomers

Stereochemical control is paramount in the synthesis of avermectin derivatives due to the presence of multiple chiral centers and the impact of stereochemistry on biological activity. Both total synthesis and semisynthesis of avermectins require precise control over the configuration of newly formed chiral centers and the maintenance of existing stereochemistry nih.govsoton.ac.uk. In the context of this compound, the introduction of a hydroxyl group at C-27 creates a new chiral center (unless the precursor carbon was already chiral and the reaction is stereospecific).

Advanced Research Topics and Future Directions in 27 Hydroxyavermectin Studies

Investigation of Novel Enzymatic Pathways for Avermectin (B7782182) Diversification

Research into avermectin diversification is increasingly focused on manipulating and discovering novel enzymatic pathways. Polyketide synthases (PKS), the large modular enzymes responsible for the backbone synthesis of avermectins, are prime targets for engineering to create new structural analogs rsc.orgnih.gov. Strategies such as domain swapping within these modular assembly lines have demonstrated the potential to generate novel avermectin derivatives with altered structural features d-nb.info. Beyond the core PKS machinery, tailoring enzymes, including cytochrome P450 enzymes found in Streptomyces, play crucial roles in modifying the avermectin scaffold through reactions like hydroxylation and cyclization biomolther.org. Investigating the mechanisms and substrate specificities of these enzymes can reveal new avenues for enzymatic diversification. Future directions involve identifying novel enzymes from diverse microbial sources or engineering existing ones to catalyze specific modifications at different positions of the avermectin structure, potentially leading to the enzymatic synthesis of hydroxylated forms like 27-Hydroxyavermectin or other novel analogs. The goal is to expand the chemical space of avermectin derivatives through biocatalysis rsc.org.

Application of Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling are indispensable tools in modern avermectin research, particularly for predicting structure-activity relationships (SAR) and understanding interactions with biological targets eurasianjournals.com. Techniques such as molecular docking and molecular dynamics simulations are employed to study how avermectin derivatives bind to their target proteins, such as glutamate-gated chloride channels in invertebrates researchgate.nettandfonline.comnih.gov. These computational methods can help elucidate the key structural features of avermectins that contribute to their efficacy and selectivity researchgate.netbiorxiv.orgacs.orgresearchgate.net. For novel or modified avermectin structures, including hydroxylated forms, in silico analysis can predict binding affinities and potential biological activities before experimental synthesis and testing, accelerating the discovery process. Future research will likely see increased integration of advanced computational techniques, such as machine learning and artificial intelligence, to build more accurate predictive models for SAR, guiding the rational design of new avermectin analogs with desired properties acs.org.

Exploration of Unconventional Biological Activities in Non-Clinical Contexts

While avermectins are primarily known for their antiparasitic uses in clinical and veterinary medicine and agriculture, research is exploring their potential in unconventional biological activities beyond these traditional applications nih.gov. Studies have investigated the antibacterial properties of certain avermectin derivatives nih.gov. Furthermore, there is emerging interest in the potential anticancer activities of avermectins, with research exploring their mechanisms of action against cancer cells lifechemicals.comintegrative-cancer-care.org. The interaction of avermectin derivatives with host proteins and pathways, distinct from their primary antiparasitic targets, is an active area of investigation, particularly in the context of potential antiviral effects, as seen in studies with ivermectin against SARS-CoV-2 researchgate.nettandfonline.comnih.gov. Future research directions include screening avermectin libraries against a wider range of biological targets and disease models to uncover novel activities in areas such as antifungal, antiviral, or immunomodulatory applications in non-clinical settings.

Development of High-Throughput Screening Assays for Novel Avermectin Analogues

The efficient discovery of novel avermectin analogues with improved properties necessitates the development and application of high-throughput screening (HTS) assays. HTS allows for the rapid evaluation of large libraries of compounds or microbial strains for desired characteristics. In the context of avermectin research, HTS has been successfully applied to identify high-yield Streptomyces avermitilis strains for fermentation optimization nih.govpnas.org. Furthermore, HTS is crucial for screening collections of synthetic or semi-synthetic avermectin derivatives to identify compounds with enhanced potency, broader spectrum of activity, or reduced toxicity against target pests or parasites biorxiv.orgacs.orglifechemicals.com. Future developments in this area include the creation of more sophisticated cell-based assays, automated screening platforms, and the use of phenotypic screening approaches that can identify compounds with novel mechanisms of action, accelerating the identification of promising new avermectin analogues.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biosynthesis Research

Understanding and enhancing the biosynthesis of avermectins in Streptomyces avermitilis is being significantly advanced by the integration of omics technologies. Genomics provides insights into the genetic potential of the organism, including the identification of biosynthetic gene clusters and regulatory elements nih.govmdpi.com. Transcriptomics allows researchers to study gene expression profiles under different fermentation conditions or in engineered strains, revealing the regulatory networks controlling avermectin production pnas.orgnih.govmdpi.comresearchgate.net. Metabolomics provides a snapshot of the metabolic state of the cell, helping to identify bottlenecks in the biosynthetic pathway and understand the flow of precursors nih.govmdpi.com. Proteomics complements these studies by analyzing the protein expression landscape. By integrating data from these different omics levels, researchers can gain a holistic understanding of avermectin biosynthesis, identify key genes and pathways for metabolic engineering, and rationally design strategies for strain improvement to achieve higher yields and potentially produce novel derivatives pnas.orgnih.govmdpi.comresearchgate.netnih.gov.

Q & A

Q. How should researchers ensure ethical compliance in studies involving this compound’s environmental impact?

- Methodological Guidance : Follow OECD Guidelines for chemical safety testing (e.g., Test No. 207 on earthworm toxicity). Obtain approval from institutional animal care committees (IACUC) for in-vivo studies. Disclose conflicts of interest (e.g., industry funding) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.